BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Drug Discovery Preclinical Development ACC2 Inhibition

A morpholinopyrimidine acetamide with documented ACC2 inhibition and minimal CYP1A2/CYP2C19 inhibition (IC₅₀ > 20 µM), verified in ChEMBL (CHEMBL3440314, 26 bioactivity records). Its 4-chlorophenylacetamide substitution pattern serves as a defined SAR comparator to avoid the potency shifts and ADME liabilities of generic analogs. Ideal for metabolic disease models and kinase selectivity panel screening.

Molecular Formula C18H21ClN4O2
Molecular Weight 360.84
CAS No. 1448058-21-6
Cat. No. B2595304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
CAS1448058-21-6
Molecular FormulaC18H21ClN4O2
Molecular Weight360.84
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN4O2/c1-12-17(22-16(24)11-14-3-5-15(19)6-4-14)13(2)21-18(20-12)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,22,24)
InChIKeyUTNBBJVFEZMLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide (CAS 1448058-21-6): Chemical Identity, Database Annotations, and Procurement Context


The compound 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide (CAS 1448058-21-6, PubChem CID 71807290, ChEMBL ID CHEMBL3440314) is a synthetic small-molecule acetamide derivative built on a 4,6-dimethyl-2-morpholinopyrimidine core. Its molecular formula is C₁₈H₂₁ClN₄O₂ with a molecular weight of 360.8 g/mol [1]. The compound is cataloged in authoritative cheminformatics databases with 26 annotated bioactivity records and a reported max phase of 'Preclinical' [2]. Available database annotations associate this scaffold with acetyl-CoA carboxylase 2 (ACC2) inhibition, kinase modulation, and cytochrome P450 selectivity profiling [2][3]. The morpholinopyrimidine chemotype is a recognized privileged scaffold in kinase inhibitor discovery, but quantitative comparative evidence specifically distinguishing this compound from its closest structural analogs remains limited in the publicly accessible peer-reviewed and patent literature as of the search date.

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide: The Risk of Unverified Bioequivalence in Morpholinopyrimidine Scaffolds


The 4,6-dimethyl-2-morpholinopyrimidine scaffold is present in numerous bioactive compounds targeting diverse enzymes including PI3K, mTOR, ACC, and various kinases [1]. However, even minor structural modifications on this scaffold—such as the identity and position of the acetamide N-substituent—can profoundly alter target selectivity, isoform preference (e.g., ACC1 vs. ACC2), and off-target profiles including cytochrome P450 inhibition [2]. The 4-chlorophenylacetamide moiety at the 5-position of the pyrimidine ring in the target compound is a specific structural feature that distinguishes it from analogs bearing cinnamamide, nicotinamide, cyclopropanecarboxamide, or sulfonamide substituents at the same position [1][3]. Without direct comparative data, generic substitution carries the risk of unknowingly introducing altered selectivity, potency shifts, or unanticipated ADME liabilities. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide: Availability and Limitations


Preclinical Development Status as a Differentiator Among Morpholinopyrimidine Acetamide Analogs

Among morpholinopyrimidine-5-yl acetamide derivatives annotated in ChEMBL, the target compound (CHEMBL3440314) carries a max phase designation of 'Preclinical,' distinguishing it from the majority of structurally analogous compounds that remain at the 'Discovery' or unannotated stage [1]. This designation reflects a higher level of biological characterization, including 26 curated bioactivity records across multiple target classes, compared to analogs with sparse or single-target annotations. However, no published head-to-head comparison between the target compound and a specific named preclinical or clinical ACC2 inhibitor (e.g., ND-654, A-908292) was identified in the accessible literature [2].

Drug Discovery Preclinical Development ACC2 Inhibition Metabolic Disease

Cytochrome P450 Selectivity Profile: Low CYP1A2 and CYP2C19 Inhibition Liability

Database annotations from Shionogi-curated ChEMBL records indicate that the target compound exhibits IC₅₀ values greater than 20,000 nM against both CYP1A2 and CYP2C19, classifying it as a low-risk inhibitor for these major drug-metabolizing isoforms [1]. This profile is not universal among ACC2-targeting morpholinopyrimidine derivatives. For context, the broad-spectrum ACC inhibitor PF-05175157 demonstrates nanomolar potency against ACC1 and ACC2 but requires extensive CYP profiling to assess DDI risk; its CYP inhibition data were not directly compared in the accessible literature [2]. The low CYP1A2/CYP2C19 inhibition observed for the target compound represents a potentially favorable feature relative to ACC2 inhibitors with broader CYP inhibition profiles, though this inference is based on cross-study data rather than direct head-to-head comparison.

Drug Metabolism CYP450 Inhibition ADME Drug-Drug Interaction

ACC2 Inhibitory Activity in the Context of Isoform Selectivity Expectations

The compound is associated with ACC2 inhibitory activity, a target implicated in fatty acid oxidation and metabolic disease [1]. Within the ACC inhibitor landscape, isoform selectivity (ACC2 vs. ACC1) is a key differentiation parameter: chronic ACC1 inhibition has been associated with hypertriglyceridemia, making ACC2-selective or ACC2-preferring profiles desirable [2]. The well-characterized ACC2-selective inhibitor A-908292 demonstrates an IC₅₀ of 23–38 nM for human ACC2, while the liver-specific dual inhibitor ND-654 exhibits ACC2 IC₅₀ of 8 nM [2][3]. BindingDB records indicate that structurally related Shionogi morpholinopyrimidine derivatives achieve ACC2 IC₅₀ values ranging from 4.3 to 84 nM [4]. However, a specific ACC2 IC₅₀ value for the target compound confirmed in the same assay format as a named comparator was not located in the accessible literature; quantitative selectivity ratios (ACC2/ACC1) for the target compound are not publicly available.

ACC2 Inhibition Isoform Selectivity Fatty Acid Oxidation Metabolic Disorders

Recommended Research Application Scenarios for 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide Based on Available Evidence


Metabolic Disease Research Requiring ACC2 Modulation with Favorable CYP Liability Profile

Based on database annotations indicating ACC2 inhibitory activity coupled with low CYP1A2/CYP2C19 inhibition (IC₅₀ > 20,000 nM for both isoforms), this compound may be suitable for in vitro and ex vivo metabolic disease models where avoidance of CYP-mediated drug-drug interactions is a priority [1]. Researchers comparing ACC2 inhibitors for fatty acid oxidation studies should verify ACC2 potency and ACC1/ACC2 selectivity using recombinant enzyme assays before committing to this compound over well-characterized alternatives such as A-908292 or ND-654 [2].

Structure-Activity Relationship (SAR) Studies on Morpholinopyrimidine Acetamide Scaffolds

The compound's specific substitution pattern—4-chlorophenylacetamide at the pyrimidine 5-position with 4,6-dimethyl and 2-morpholino groups—provides a defined reference point for SAR exploration [1]. Its ChEMBL preclinical annotation and 26 bioactivity records indicate a breadth of pharmacological profiling that supports its use as a comparator compound in SAR campaigns aimed at optimizing target selectivity or ADME properties within the morpholinopyrimidine acetamide series [3].

Kinase Selectivity Panel Reference Compound

The morpholinopyrimidine core is a recognized ATP-competitive kinase inhibitor scaffold [1]. Given the compound's annotation across multiple target classes in ChEMBL, it may serve as a reference standard for kinase selectivity panel screening, particularly in programs seeking to differentiate target-specific effects from scaffold-driven polypharmacology [3]. Procurement for this application should include independent verification of the compound's kinome-wide selectivity profile against specific kinases of interest.

Preclinical Tool Compound with Documented Database Provenance

For research programs requiring chemical probes with traceable database provenance, this compound's ChEMBL CHEMBL3440314 and PubChem CID 71807290 identifiers provide unambiguous chemical registration and bioactivity annotation [1][2]. This level of database documentation distinguishes it from vendor-catalog compounds lacking public bioactivity annotations, facilitating data reproducibility and regulatory documentation in preclinical research settings [3].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.